![molecular formula C12H19F3N2O3 B2647041 Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate CAS No. 1955505-83-5](/img/structure/B2647041.png)
Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate
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Overview
Description
Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate is a chemical compound with a molecular weight of 296.29 . It is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3- (2,2,2-trifluoroacetamido)piperidine-2-carboxylate . The InChI code for this compound is 1S/C12H19F3N2O3/c1-11(2,3)20-9(18)8-7(5-4-6-16-8)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3, (H,17,19) .Physical And Chemical Properties Analysis
This compound is an oil . Its molecular weight is 296.29 .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates are prepared from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as building blocks for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, showcasing the versatility of tert-butyl piperidine derivatives in synthesizing enantiopure compounds (J. Marin et al., 2004).
Structural Analysis and Chemical Transformations
X-ray studies have been conducted on tert-butyl piperidine derivatives, revealing insights into their molecular structure and guiding subsequent synthetic transformations. Such analyses are crucial for understanding the stereochemical outcomes of chemical reactions (C. Didierjean et al., 2004).
Chemoselective N-deprotection
Tert-butyl 2-(trifluoroacetylamino) esters undergo chemoselective N-deprotection under phase transfer catalysis conditions, leading to the synthesis of tert-butyl 2-aminocarboxylates. This process highlights the compound's role in facilitating selective deprotection and transformation into valuable synthetic intermediates (D. Albanese et al., 1997).
Influenza Neuraminidase Inhibitors
Research into tert-butyl piperidine derivatives includes their application in developing potent inhibitors of influenza neuraminidase, a critical target for antiviral therapy. Such studies are instrumental in the discovery of new therapeutic agents against influenza (G. T. Wang et al., 2001).
Palladium-catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions of tert-butylcarbonyl piperidine derivatives with arylboronic acids have been explored to produce a variety of substituted piperidine carboxylates. This research underscores the compound's significance in facilitating diverse coupling reactions for synthesizing novel compounds (D. Wustrow et al., 1991).
Safety and Hazards
The safety information for Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)8-7(5-4-6-16-8)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWAIRZUFTDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955505-83-5 |
Source
|
Record name | tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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